molecular formula C17H19N3O2 B2729660 N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide CAS No. 1904369-97-6

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide

Cat. No. B2729660
CAS RN: 1904369-97-6
M. Wt: 297.358
InChI Key: DARGSAYBUDFGGV-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PHCCC and is a positive allosteric modulator of metabotropic glutamate receptor subtype 4 (mGluR4).

Scientific Research Applications

Antimalarial Activity

Compounds structurally related to N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)-2-phenylacetamide have been studied for their antimalarial activity. For instance, analogues derived from substituted 1-phenyl-2-propanones showed significant antimalarial potency against Plasmodium berghei in mice, indicating potential applications in the development of new antimalarial drugs. These compounds demonstrated excellent activity against resistant strains of parasites and showed promising pharmacokinetic properties for oral administration, suggesting their potential for clinical trials in humans (Werbel et al., 1986).

Anti-inflammatory and Antimicrobial Activities

The synthesis of substituted 1,3,4-oxadiazoles and their evaluation for anti-inflammatory activity revealed that these compounds possess significant anti-inflammatory effects. This research suggests potential applications in developing treatments for inflammatory conditions. Furthermore, these compounds exhibited low toxicity, indicating their safety for further development (Nargund et al., 1994).

Antibacterial and Antiprotozoal Agents

Novel quinoxaline-oxadiazole hybrids have been assessed for their antimicrobial and antiprotozoal activities. These studies demonstrated that such compounds have promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, comparable to reference drugs. Specifically, the lead compound in this series showed significant efficacy in a short-term in vivo model in T. cruzi, highlighting its potential as an antiprotozoal agent (Patel et al., 2017).

Neuroprotective Effects

Research into the neuroprotective effects of compounds structurally related to this compound has shown potential therapeutic applications for cerebral ischemia. For example, analogs like NBQX, a non-NMDA glutamate receptor antagonist, have demonstrated protection against global ischemia even when administered hours after an ischemic challenge. This suggests a potential area of application in developing treatments for neurodegenerative diseases and conditions involving cerebral ischemia (Sheardown et al., 1990).

properties

IUPAC Name

N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-20-17(22)11-13-10-14(7-8-15(13)19-20)18-16(21)9-12-5-3-2-4-6-12/h2-6,11,14H,7-10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DARGSAYBUDFGGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C2CC(CCC2=N1)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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